molecular formula C16H13ClN4O B11046611 4-Amino-1-(4-chlorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

4-Amino-1-(4-chlorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

Cat. No.: B11046611
M. Wt: 312.75 g/mol
InChI Key: VJLSEDQLWNMCPD-UHFFFAOYSA-N
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Description

4-Amino-1-(4-chlorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring

Preparation Methods

The synthesis of 4-Amino-1-(4-chlorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the condensation of 4-chloroaniline with a suitable aldehyde or ketone can form an intermediate, which then undergoes cyclization to form the pyrazoloquinoline core. The reaction conditions often involve the use of solvents like ethanol and catalysts such as glacial acetic acid .

Industrial production methods may involve optimizing these reactions for higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

4-Amino-1-(4-chlorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which can modify the functional groups attached to the quinoline ring.

    Substitution: The amino and chlorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of functionalized pyrazoloquinolines.

Scientific Research Applications

4-Amino-1-(4-chlorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1-(4-chlorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or receptors involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

4-Amino-1-(4-chlorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H13ClN4O

Molecular Weight

312.75 g/mol

IUPAC Name

4-amino-1-(4-chlorophenyl)-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C16H13ClN4O/c17-9-4-6-10(7-5-9)21-16-11(8-19-21)15(18)14-12(20-16)2-1-3-13(14)22/h4-8H,1-3H2,(H2,18,20)

InChI Key

VJLSEDQLWNMCPD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C4=CC=C(C=C4)Cl)N

Origin of Product

United States

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